![molecular formula C15H14N4 B12910030 2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile CAS No. 63499-91-2](/img/structure/B12910030.png)
2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile is a complex organic compound that features both indole and pyrrole moieties. These heterocyclic structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in refluxing toluene.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development .
Medicine: The compound’s derivatives have shown promise in preclinical studies for the treatment of cancer, microbial infections, and neurological disorders .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to enzymes and receptors, modulating their activity. The compound can also participate in electron transfer reactions, influencing cellular redox states .
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to neurotransmitter receptors, affecting signal transduction.
Pathways: Modulation of oxidative stress pathways and apoptosis.
Comparación Con Compuestos Similares
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the pyrrole structure.
2-Amino-4-methylpyrrole-3-carbonitrile: Contains the pyrrole moiety but lacks the indole structure.
Uniqueness: The combination of indole and pyrrole moieties in 5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile provides a unique scaffold that can interact with a wide range of biological targets. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propiedades
Número CAS |
63499-91-2 |
|---|---|
Fórmula molecular |
C15H14N4 |
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
2-amino-5-(1H-indol-3-ylmethyl)-4-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H14N4/c1-9-12(7-16)15(17)19-14(9)6-10-8-18-13-5-3-2-4-11(10)13/h2-5,8,18-19H,6,17H2,1H3 |
Clave InChI |
BEGAQAITUNJLKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1C#N)N)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


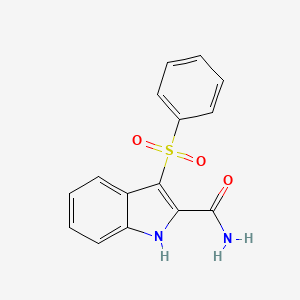
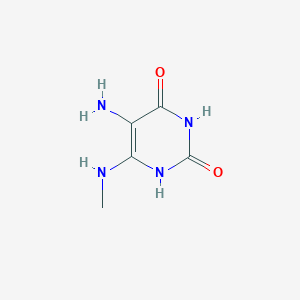

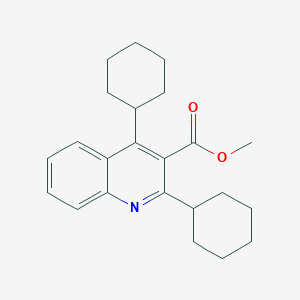
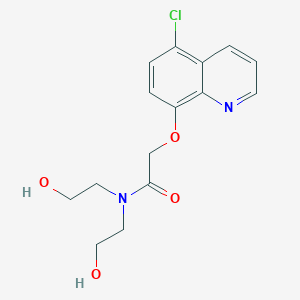
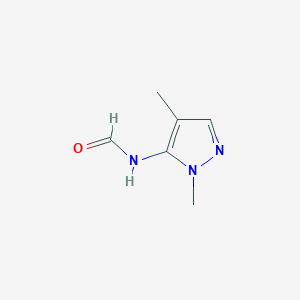

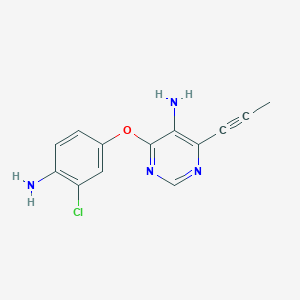
![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)

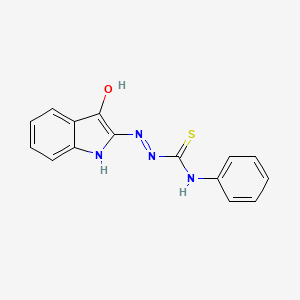
![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)


